molecular formula C15H11BrN2O2 B1532425 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole CAS No. 1228666-35-0

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

Cat. No. B1532425
CAS RN: 1228666-35-0
M. Wt: 331.16 g/mol
InChI Key: SNEXISSXLANPHT-UHFFFAOYSA-N
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Description

“5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have gained attention in the field of medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

Oxazole derivatives, including “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole”, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .


Molecular Structure Analysis

The molecular structure of “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” includes a 5-membered oxazole ring, which contains one oxygen atom and one nitrogen atom . The substitution pattern in oxazole derivatives plays a pivotal role in their biological activities .


Chemical Reactions Analysis

Oxazole derivatives, including “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole”, are known to undergo various chemical reactions. These reactions are often used to synthesize new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” include a molecular weight of 330.18 and a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Li et al. (2009) details the synthesis of 2-formylpyrido[2,1-b]benzoxazoles and 4-formylpyrido[2,1-b]benzoxazoles, which are structurally characterized, including their formation mechanisms involving chlorination, dimerization, and intramolecular nucleophilic cyclization (Li et al., 2009).

Biological Activity and Pharmacological Potential

  • Research by Demirci (2016) indicates that compounds derived from antipyrine, including 1,3-oxazole derivatives, exhibit moderate antimicrobial activity (Demirci, 2016).
  • Zhang et al. (2018) provide a comprehensive review of the biological activities of oxazole compounds in medicinal applications, highlighting their potential in treating a range of diseases (Zhang et al., 2018).
  • Mavridis et al. (2020) discuss the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their in vitro biological activities, including anti-lipid peroxidation and inhibitory activity against lipoxygenase and trypsin-induced proteolysis (Mavridis et al., 2020).

Potential as Anticancer Agents

  • The study by Ahmed et al. (2018) focuses on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, including compounds with oxazole rings, which showed promising anticancer and antimicrobial activities (Ahmed et al., 2018).
  • Fathima et al. (2021) explored novel benzoxazole compounds for their antimicrobial, antioxidant, and antitubercular activities, demonstrating their potential as bioactive molecules (Fathima et al., 2021).

Antimicrobial Evaluation

  • Ertan-Bolelli et al. (2016) assessed the antimicrobial activities of benzoxazole derivatives against various microorganisms, finding that some compounds exhibited significant activity, especially against drug-resistant strains (Ertan-Bolelli et al., 2016).

Molecular Docking Studies

  • Uhlmann et al. (1997) describe the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole, demonstrating the potential for creating diverse derivatives (Uhlmann et al., 1997).

Novel Synthesis Methods

  • Gillie et al. (2016) discuss an efficient method for the synthesis of highly functionalized 4-aminooxazoles, demonstrating the flexibility and efficiency of the method (Gillie et al., 2016).

Safety and Hazards

The safety information for “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazole derivatives, including “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole”, continue to be a focus of research due to their diverse biological potential . Future research may involve the synthesis of new oxazole derivatives and the exploration of their therapeutic potentials .

properties

IUPAC Name

5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXISSXLANPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237114
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228666-35-0
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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